
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions . The bromine atom on the pyridine ring makes it a good leaving group, allowing for various nucleophiles, such as amines or alcohols, to attack and form new bonds .Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridine ring with a bromine atom at the 5-position. Attached to the 3-position of the pyridine ring would be an ethane chain, with two methoxy groups (OCH3) and an amine group (NH2) attached .Chemical Reactions Analysis
As a brominated pyridine derivative, this compound could potentially undergo various chemical reactions. The bromine atom could be replaced by other groups in a substitution reaction . The amine group could react with acids to form amides, or with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to be denser than their non-brominated counterparts. The presence of the polar amine and methoxy groups would likely make this compound somewhat soluble in polar solvents .Scientific Research Applications
- Anticancer Agents : Investigations focus on derivatives of this compound for their potential anticancer activity. By altering functional groups, scientists aim to enhance selectivity and efficacy against specific cancer types .
- Imidazo[4,5-b]pyridine Derivatives : Scientists utilize 2-(5-bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine as a precursor to synthesize imidazo[4,5-b]pyridine derivatives. These heterocycles exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. As a brominated pyridine derivative with an amine group, it could potentially interact with various biological targets through hydrogen bonding or ionic interactions.
properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-2,2-dimethoxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2.2ClH/c1-13-9(6-11,14-2)7-3-8(10)5-12-4-7;;/h3-5H,6,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWAAWGFERMXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)(C1=CC(=CN=C1)Br)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)

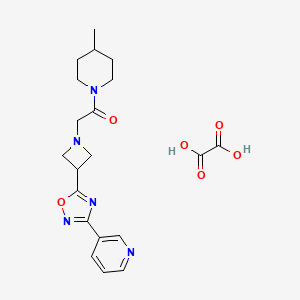
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)
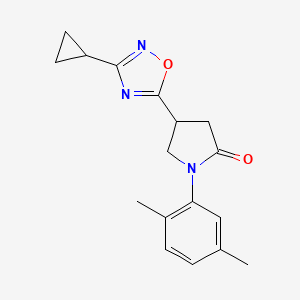
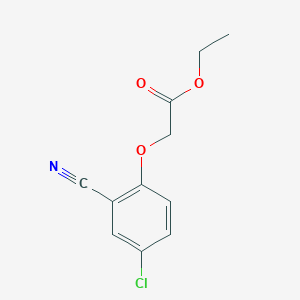
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2570767.png)
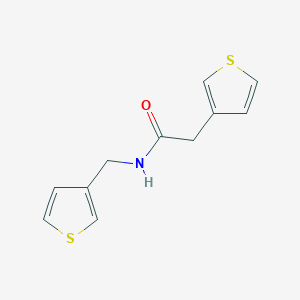
![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)
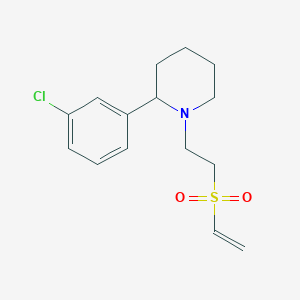

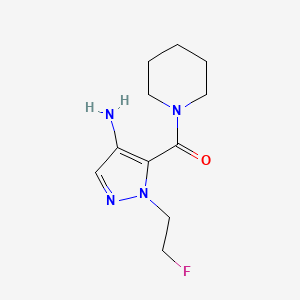
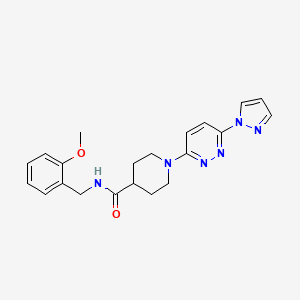
![(E)-N-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2570781.png)